molecular formula C27H38O13 B1245645 Asperuloide A

Asperuloide A

Cat. No.: B1245645
M. Wt: 570.6 g/mol
InChI Key: BQMYRPGSJXGSKG-LQZBFIAESA-N
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Description

Asperuloide A (C₂₇H₃₈O₁₃) is a dimeric iridoid glucoside first isolated from Asperula maximowiczii . It was characterized as colorless needles recrystallized from a CH₂Cl₂-MeOH (9:1) solvent system, with a molecular weight of 570.6 g/mol confirmed via HRFABMS (observed m/z 571.2382 [M + H]⁺) . Key spectroscopic features include:

  • UV-Vis: λₘₐₓ 235 nm (log ε 3.93), indicative of conjugated double bonds.
  • IR: Peaks at 3422 cm⁻¹ (hydroxyl), 1718 cm⁻¹ (ester), and 1646 cm⁻¹ (α,β-unsaturated ester).
  • Optical Rotation: [α]²²_D −19.5° (c 1.52, CHCl₃), suggesting a specific stereochemical configuration.
  • NMR: Distinct ¹H and ¹³C signals for iridoid moieties, glucosyl units, and ester linkages (Tables 1 and 2 in ).

The X-ray crystallographic analysis confirmed its dimeric structure, comprising two iridoid units bridged via ester bonds . Alkaline hydrolysis of this compound yields aglycone and glucose derivatives, underscoring its labile ester groups .

Properties

Molecular Formula

C27H38O13

Molecular Weight

570.6 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(4S,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14+,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1

InChI Key

BQMYRPGSJXGSKG-LQZBFIAESA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

asperuloide A

Origin of Product

United States

Chemical Reactions Analysis

Nomenclature Clarification

The term "Asperuloide A" may refer to a misspelling or variant nomenclature of asperuloside (PubChem CID: 84298), a well-characterized iridoid glycoside found in plants like Asperula odorata (sweet woodruff). Asperuloside and its derivatives, such as asperulosidic acid (PubChem CID: 11968867), are the focus of multiple pharmacological studies .

Chemical Reactions of Asperuloside

While data on "this compound" is unavailable, the reactivity of asperuloside (ASP) and its derivatives is documented:

Hydrolysis :
Asperuloside undergoes acid-catalyzed hydrolysis to yield asperulosidic acid (ASPA) and glucose. This reaction is pH- and temperature-dependent, with optimal cleavage observed under mildly acidic conditions (pH 4–5) .

Decarboxylation :
Asperulosidic acid can lose CO₂ under thermal stress (≥100°C), forming desacetyl asperulosidic acid (DAA), a reaction relevant to herbal preparation processes .

Enzymatic Modification :
β-Glucosidases in plant tissues or microbial systems hydrolyze the glycosidic bond of asperuloside, releasing the aglycone moiety, which is prone to further oxidative dimerization or isomerization .

Reaction Mechanisms and Optimization

While no direct studies on asperuloside’s reaction mechanisms exist in the provided sources, general principles from analogous systems apply:

  • Kinetic studies (e.g., alkylation of indolphenol derivatives ) highlight the importance of intermediate stabilization and solvent effects.

  • Electrostatic modulation of reaction environments (e.g., via applied electric fields ) could theoretically enhance reaction rates for polar intermediates like ASP’s aglycone.

  • Reaction path analysis (e.g., URVA or RPH frameworks ) would aid in mapping transition states and energy barriers for ASP’s hydrolysis or decarboxylation.

Research Gaps and Recommendations

The absence of data on "this compound" suggests either:

  • A nomenclature discrepancy (e.g., regional naming conventions),

  • A novel or poorly characterized compound.

For authoritative analysis, consult:

  • Reaxys or SciFinder for reaction databases,

  • PubMed for pharmacological studies,

  • CAS Registry for structural verification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Asperuloide B (C₂₇H₃₈O₁₃)

Asperuloide B, an isomer of Asperuloide A, shares the same molecular formula but differs in substituent orientation and physical properties :

  • Physical Form : Amorphous powder (vs. crystalline needles for A).
  • Optical Rotation : [α]¹⁸_D −40.6° (c 0.38, MeOH), indicating distinct stereochemistry.
  • IR Spectrum : Slight shift in ester peak to 1726 cm⁻¹, suggesting structural variation in ester groups.
  • NMR : Differences in chemical shifts for H-3 (δ 5.43 ppm in A vs. δ 5.67 ppm in B) and C-11 (δ 170.1 ppm in A vs. δ 172.3 ppm in B) highlight altered electronic environments .

Asperuloide C (C₂₈H₄₃O₁₄)

Asperuloide C differs by an additional CH₂O unit (C₂₈H₄₃O₁₄) and exhibits:

  • Optical Rotation : [α]¹⁹_D −53.2° (c 0.063, MeOH), reflecting greater stereochemical complexity.
  • IR Spectrum : Retains hydroxyl (3422 cm⁻¹) and ester (1718 cm⁻¹) peaks but shows unique absorption at 1634 cm⁻¹, likely from modified conjugation.
  • NMR : Additional signals for a methoxy group (δ 3.42 ppm, 3H) and a tertiary methyl (δ 1.23 ppm, 3H), suggesting structural elongation compared to A and B .

Tabulated Comparison of Asperuloides A, B, and C

Property This compound Asperuloide B Asperuloide C
Molecular Formula C₂₇H₃₈O₁₃ C₂₇H₃₈O₁₃ C₂₈H₄₃O₁₄
Molecular Weight 570.6 g/mol 570.6 g/mol 603.7 g/mol
Physical Form Colorless needles Amorphous powder Amorphous powder
Optical Rotation [α]²²_D −19.5° (CHCl₃) [α]¹⁸_D −40.6° (MeOH) [α]¹⁹_D −53.2° (MeOH)
UV λₘₐₓ (MeOH) 235 nm 236 nm 235 nm
IR Peaks (cm⁻¹) 3422, 1718, 1646 3414, 1726, 1634 3422, 1718, 1634
Key Structural Features Dimeric iridoid, ester bridges Isomeric ester configuration Additional methoxy/methyl groups

Discussion of Structural and Functional Implications

Structural Differences :

  • Asperuloide B’s isomerism arises from ester group orientation, affecting polarity and crystallinity .
  • Asperuloide C’s elongation (C₂₈H₄₃O₁₄) likely enhances hydrophobicity, influencing bioavailability.

Spectroscopic Variations :

  • IR shifts (e.g., 1718 → 1726 cm⁻¹ in B) correlate with electronic changes in ester moieties.
  • Optical rotation disparities underscore the role of stereochemistry in bioactivity.

Asperuloide C’s additional groups may enhance binding affinity in biological systems, though pharmacological data are pending.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asperuloide A
Reactant of Route 2
Asperuloide A

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